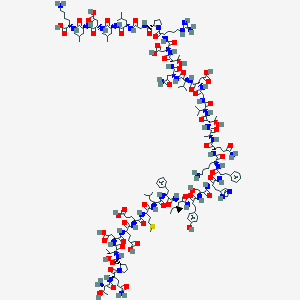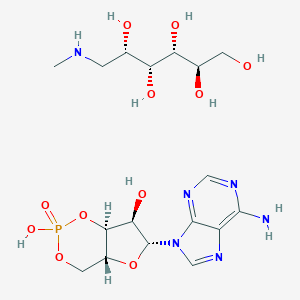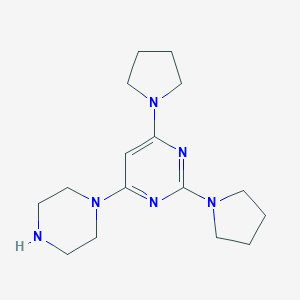![molecular formula C6H9N5 B039366 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine CAS No. 111628-46-7](/img/structure/B39366.png)
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine, also known as DMPPT, is a heterocyclic organic compound that possesses a pyrazolotriazole core structure. It has gained attention in recent years due to its potential use in scientific research applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has also been found to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function.
Biochemical and Physiological Effects:
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been found to have antimicrobial activity against several bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, there are also some limitations to its use. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has poor solubility in water, which can make it difficult to work with in aqueous environments. In addition, 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine. One area of interest is the development of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine-based drugs for the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the mechanism of action of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine and its effects on signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine in vivo, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine involves the reaction of 3,6-dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-4-amine with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been investigated for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These enzymes are involved in various physiological processes and are targets for the treatment of several diseases.
Eigenschaften
CAS-Nummer |
111628-46-7 |
|---|---|
Produktname |
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine |
Molekularformel |
C6H9N5 |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
3,6-dimethyl-5H-pyrazolo[5,1-c][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C6H9N5/c1-3-5(7)6-9-8-4(2)11(6)10-3/h10H,7H2,1-2H3 |
InChI-Schlüssel |
CDOXXCCESYGPRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NN=C(N2N1)C)N |
Kanonische SMILES |
CC1=C(C2=NN=C(N2N1)C)N |
Synonyme |
1H-Pyrazolo[5,1-c]-1,2,4-triazol-7-amine, 3,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)



